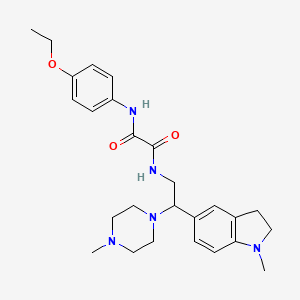![molecular formula C16H12ClN3O2S B2654117 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 104830-79-7](/img/structure/B2654117.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . This compound has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The core structure is a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a 4-methoxybenzamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, cyclization, and nucleophilic substitution . The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis of this compound has been investigated for its antiviral potential. Specifically, compounds derived from the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety have shown activity against the tobacco mosaic virus (TMV) . These findings suggest that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide could be explored further as an antiviral agent.
Antitubercular Agents
While not directly studied for tuberculosis, related 1,3,5-oxadiazole derivatives have been considered as candidates for novel antitubercular agents . The electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group likely influences their activity.
Antifungal Properties
Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have demonstrated antifungal properties . Although specific studies on N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide are limited, its structural features suggest potential antifungal activity.
Herbicidal Applications
Certain sulfonamide derivatives have been explored for herbicidal purposes in agriculture . While not directly tested for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide, its structural similarity to other herbicidal compounds warrants investigation.
Anticonvulsant Properties
1,3,4-Thiadiazoles have been associated with anticonvulsant effects . Although not specifically studied for this compound, it may exhibit similar properties due to its structural resemblance.
Other Bioactivities
1,3,4-Thiadiazoles have also displayed antibacterial and other interesting bioactivities . Further research could uncover additional applications for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide.
Zukünftige Richtungen
The future directions for the study of this compound could involve further exploration of its biological activities and mechanisms of action. There is also potential for the development of novel antitubercular agents based on this compound . Further studies could also focus on optimizing the synthesis process and investigating the physical and chemical properties of this compound in more detail.
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJRERVJZNKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


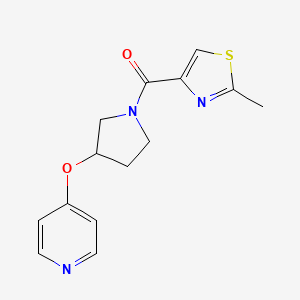
![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)
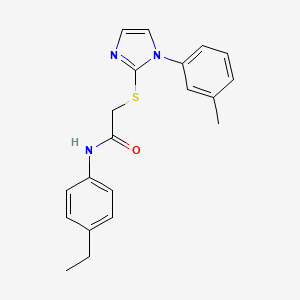
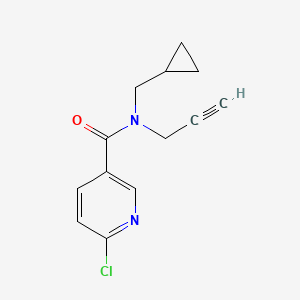


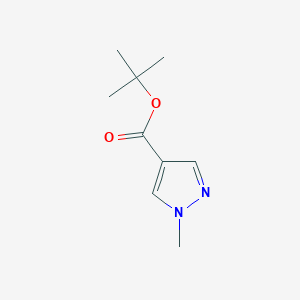
![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2654049.png)
![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)
![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)
